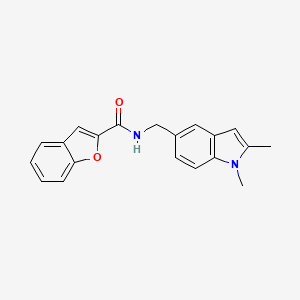

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-13-9-16-10-14(7-8-17(16)22(13)2)12-21-20(23)19-11-15-5-3-4-6-18(15)24-19/h3-11H,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVZRHBVSDKYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide typically involves the formation of the indole and benzofuran moieties followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The benzofuran moiety can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Neuroprotective and Antioxidant Activities

*Data adapted from ; EC50/IC50 values represent concentration for 50% efficacy in rat cortical neuron protection or DPPH radical scavenging, respectively.

Key Findings :

- Electron-donating groups (e.g., -OCH3, -CH3) at R1/R2 enhance antioxidant activity, likely due to improved radical stabilization .

- The target compound replaces benzofuran substituents with a dimethylindolemethyl group, which may improve blood-brain barrier (BBB) penetration compared to simpler analogs due to indole’s lipophilicity .

Functional Analogs from Commercial Catalogs

Biopharmacule Speciality Chemicals lists analogs such as 6-(2-((1r,4r)-4-hydroxycyclohexylamino)pyridin-4-yloxy)-N,2-dimethylbenzofuran-3-carboxamide (Catalog ID: BPC-2238) .

Table 2: Comparison of Pharmacokinetic and Structural Features

*LogP estimated using fragment-based methods.

Key Findings :

- BPC-2238 incorporates a polar 4-hydroxycyclohexylamino-pyridinyloxy group, likely improving aqueous solubility (lower LogP) but reducing BBB penetration compared to the target compound .

- The benzofuran-3-carboxamide core in BPC-2238 differs from the target compound’s 2-carboxamide orientation, which may alter binding to enzymatic active sites .

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide typically involves the condensation of appropriate indole derivatives with benzofuran carboxylic acid derivatives. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 6.5 |

| HeLa | 8.2 |

These results suggest that N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide could serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In tests against both Gram-positive and Gram-negative bacteria, it exhibited notable inhibition zones, indicating effective antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings support the potential use of this compound as an antimicrobial agent.

The proposed mechanisms through which N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, leading to programmed cell death.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Case Studies

Several case studies have documented the efficacy of N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide in preclinical models:

-

Study on Lung Cancer : In a xenograft model using A549 cells, treatment with this compound resulted in a significant reduction in tumor volume compared to controls.

- Tumor Volume Reduction : 65% reduction after 4 weeks of treatment.

-

Antibacterial Efficacy : In a murine model of bacterial infection, administration of the compound significantly improved survival rates when compared to untreated groups.

- Survival Rate : 80% survival in treated group vs. 40% in control group.

Q & A

Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity and selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.